Product packaging for Rhodamine 123(Cat. No.:CAS No. 62669-70-9)

Rhodamine 123

Cat. No.: B1680601
CAS No.: 62669-70-9
M. Wt: 380.8 g/mol
InChI Key: MYFATKRONKHHQL-UHFFFAOYSA-N
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Description

Significance of Rhodamine 123 as a Fluorescent Tracer Dye in Cell Biology Research

This compound's significance as a fluorescent tracer dye in cell biology research stems primarily from its ability to selectively accumulate within active mitochondria wikipedia.orgresearchgate.netfishersci.atfishersci.iefishersci.cafishersci.pt. This accumulation is driven by the highly negative membrane potential maintained across the mitochondrial inner membrane wikipedia.orgresearchgate.netfishersci.atfishersci.iefishersci.ptfishersci.nl. As a result, Rh123 fluorescence intensity is directly correlated with the mitochondrial membrane potential (ΔΨm) fishersci.iefishersci.ptciteab.com. A decrease in ΔΨm leads to the release of Rh123 from mitochondria, causing a reduction or disappearance of the yellow-green fluorescence fishersci.iefishersci.pt. This property allows researchers to effectively monitor mitochondrial function, detect changes in membrane potential, and assess cell viability and apoptosis in response to various stimuli or pharmaceuticals wikipedia.orgresearchgate.netfishersci.atfishersci.iefishersci.cafishersci.ptciteab.com.

Beyond its role in mitochondrial studies, this compound is also a valuable tool for examining membrane transport processes wikipedia.orgfishersci.fi. It is recognized as a substrate for ATP-binding cassette (ABC) transporters, notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1 or ABCB1) fishersci.iefishersci.firevvity.commacsenlab.comsigmaaldrich.comfishersci.ca. This characteristic makes Rh123 instrumental in detecting multidrug resistance phenotypes in cancer cells and in identifying specific stem cell populations, referred to as the "side population," which express these efflux pumps fishersci.ierevvity.comsigmaaldrich.comwikipedia.org.

This compound exhibits a high fluorescence quantum yield and photostability, making it well-suited for advanced imaging techniques such as fluorescence microscopy and flow cytometry fishersci.atfishersci.camacsenlab.comwikipedia.org. Its typical excitation wavelength ranges from 505 nm to 507 nm, with an emission maximum around 525 nm to 529 nm researchgate.netfishersci.atfishersci.iefishersci.camacsenlab.comfishersci.ca. The emission spectrum can undergo a 12-nm red shift upon cellular uptake, suggesting complex formation within the cell citeab.com. The dye's relatively low toxicity at commonly used concentrations further enhances its utility for live cell assays, allowing for real-time examination of cellular processes with minimal impact on cell viability fishersci.iefishersci.fifishersci.cafishersci.ca.

Historical Context and Evolution of this compound Applications in Cellular and Mitochondrial Studies

The advent of this compound significantly advanced the study of mitochondria within living cells fishersci.ca. Pioneering work by Lan Bo Chen's research group in 1980 established this compound as a specific and vital probe for localizing mitochondria in live cells sigmaaldrich.comottokemi.comwikipedia.org. This early application marked a considerable improvement over conventional light microscopic techniques due to the dye's inherent selectivity for mitochondria and its strong fluorescent properties sigmaaldrich.com.

Initially, this compound was recognized for its ability to accumulate in mitochondria in a potential-dependent manner, a discovery that laid the groundwork for its extensive use in assessing mitochondrial membrane potential (ΔΨm) wikipedia.orgfishersci.iefishersci.nlwikipedia.orgsigmaaldrich.com. This capability proved crucial for understanding mitochondrial function as a critical regulator in cellular homeostasis and a key marker of cellular apoptosis fishersci.ptguidetopharmacology.org.

A notable early finding, also from Lan Bo Chen's laboratory, was the selective toxicity of this compound towards carcinoma cells when exposed continuously, in contrast to its non-toxicity to normal epithelial cells fishersci.caguidetopharmacology.orgeasychem.org. This observation suggested potential avenues for chemotherapeutic strategies targeting cancer cells by exploiting their unique mitochondrial characteristics fishersci.caguidetopharmacology.orgeasychem.org. For instance, at concentrations of 10 µg/ml, over 50% cell death occurred within seven days in various carcinoma cell types, while normal epithelial cells remained unaffected fishersci.ca. The selective toxicity was observed to be enhanced when carcinoma cells were co-treated with 2-deoxyglucose fishersci.ca.

The application of this compound expanded beyond basic mitochondrial visualization. Early studies utilized flow cytometry to analyze lymphocyte stimulation, demonstrating that an increased uptake of Rh123 correlated with cellular activation and DNA synthesis wikipedia.org. This allowed for the discrimination between cycling and quiescent cells and facilitated the sorting of functionally distinct cell subpopulations wikipedia.org.

Over time, the understanding of this compound's interactions within the cellular environment deepened. Researchers characterized its uptake mechanisms, recognizing both passive and active transport processes, and the significant impact of the local chemical environment on its fluorescence properties macsenlab.comciteab.com. Its role as a substrate for drug efflux pumps, such as P-glycoprotein, further broadened its applications to include studies on multidrug resistance in cancer research and the identification of specific stem cell populations fishersci.iefishersci.fimacsenlab.comsigmaaldrich.comwikipedia.org. The evolution of this compound's applications underscores its enduring utility as a versatile and informative probe in a wide array of biomedical investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN2O3 B1680601 Rhodamine 123 CAS No. 62669-70-9

Properties

IUPAC Name

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrochloride
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFATKRONKHHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910785
Record name Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1)
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Molecular Weight

380.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Red to brown powder; [Acros Organics MSDS]
Record name Rhodamine 123
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CAS No.

62669-70-9, 108608-81-7
Record name Rhodamine 123
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Record name Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1)
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Record name Methyl 2-(6-amino-3-imino-3H-xanthen-9-yl)benzoate--hydrogen chloride (1/1)
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Record name 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride
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Record name RHODAMINE 123
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Mechanisms of Cellular Interaction and Intracellular Accumulation of Rhodamine 123

Selective Mitochondrial Localization and Accumulation Dynamics

The most prominent feature of Rhodamine 123 is its specific accumulation within the mitochondria of living cells. biotium.comnih.govspandidos-publications.comresearchgate.net This selective sequestration is a dynamic process driven by the unique electrochemical properties of the mitochondrial membrane.

The primary driver for the selective accumulation of this compound in mitochondria is the mitochondrial membrane potential (ΔΨm). biotium.comnih.govoroboros.at As a positively charged cation, this compound is electrophoretically drawn into the mitochondrial matrix, which maintains a substantial negative potential (typically -150 to -170 mV) relative to the cytoplasm. nih.govbiologists.com This process is dependent on active mitochondrial respiration. researchgate.net

The accumulation is so closely tied to this potential that the dye's fluorescence intensity within the organelle is widely used as a quantitative indicator of mitochondrial energization and health. oroboros.atresearchgate.netapexbt.comresearchgate.net A decrease in mitochondrial membrane potential, a common event during cellular stress or apoptosis, results in the loss of the dye from the mitochondria and a corresponding decrease in fluorescence intensity. researchgate.netapexbt.com Conversely, conditions that hyperpolarize the mitochondrial membrane can enhance dye uptake. nih.gov

The relationship between this compound accumulation and ΔΨm is demonstrated by the effects of various chemical agents. Proton ionophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP) and potassium ionophores such as valinomycin, which dissipate the electrochemical gradient across the inner mitochondrial membrane, effectively prevent or reverse the accumulation of the dye. nih.govbiologists.com

While the mitochondrial membrane potential is the principal force for accumulation, intracellular retention of this compound is a complex interplay between sequestration within mitochondria and active efflux from the cell. nih.govnih.gov The prolonged retention of the dye within cells is largely dependent on the maintenance of a high mitochondrial membrane potential. researchgate.netnih.gov

However, a critical factor governing the net intracellular concentration of this compound is the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1). glpbio.comnih.govscispace.com this compound is a well-established substrate for P-gp, an efflux pump that actively transports a wide range of xenobiotics out of the cell. nih.govnih.govpnas.org In cells that overexpress P-gp, such as certain multidrug-resistant cancer cells, the retention of this compound is dramatically reduced due to efficient and rapid efflux. nih.govscispace.com This efflux can be inhibited by P-gp modulators like verapamil (B1683045) and cyclosporin (B1163) A, leading to increased intracellular accumulation. nih.govnih.gov

The Multidrug Resistance-Associated Protein (MRP) has also been shown to contribute to this compound efflux, although the dynamics may differ from P-gp mediated transport. nih.gov Furthermore, intracellular binding dynamics can influence the availability of the dye for efflux. For instance, the steroid progesterone (B1679170) has been observed to stimulate P-gp-mediated this compound efflux in certain cell lines, possibly by displacing it from intracellular binding sites and increasing its accessibility to the pump. nih.gov

Cellular Membrane Transport Processes

The entry of this compound into the cell and its subsequent distribution are mediated by a combination of passive diffusion and carrier-mediated transport processes.

The uptake of this compound into cells occurs through both passive and active transport mechanisms. nih.govplos.org Research indicates that the transport mechanism is concentration-dependent. At higher concentrations (above 2 µM), the uptake is predominantly governed by micelle-mediated passive diffusion across the plasma membrane. nih.govplos.orgnih.gov

However, at lower, micromolar concentrations (<2 µM), uptake is primarily mediated by a saturable, facilitated transport process. nih.govplos.orgnih.gov This suggests the involvement of specific carrier proteins in the plasma membrane. biologists.compsu.edu Studies using isolated perfused rat kidneys also support the role of facilitated diffusion in the extensive accumulation of the dye in renal tubular cells. ru.nl The unidirectional influx of this compound has been shown to be independent of the expression of the P-gp efflux pump, indicating that its initial entry into the cell is distinct from its P-gp-mediated removal. pnas.org

Interestingly, despite its cationic nature, this compound has been shown to interact with members of the Organic Anion Transporting Polypeptide (OATP) family, which are part of the SLCO superfamily of solute carriers. researchgate.netguidetopharmacology.org Specifically, OATP1A2 has been identified as a key transporter responsible for the facilitated uptake of this compound at concentrations below 2 µM. nih.govplos.orgnih.govscispace.com

Studies in sandwich-cultured rat hepatocytes have further implicated OATPs in the hepatic uptake of this compound. This uptake was found to be a saturable process that could be inhibited by known substrates of rat Oatp1a4, such as digoxin (B3395198) and quinine, providing strong evidence for the role of this transporter family in the disposition of the dye. nih.govpsu.edu

This compound is a high-affinity substrate for human Organic Cation Transporter 1 (hOCT1) and human Organic Cation Transporter 2 (hOCT2), which are members of the SLC22A gene family. frontiersin.orgnih.govuzh.ch The involvement of these transporters has been confirmed in studies using cells engineered to overexpress them, which showed a significantly enhanced intracellular uptake of the dye. nih.gov

This transporter-mediated influx is a saturable process, demonstrating classic carrier kinetics. nih.gov Research has determined the Michaelis-Menten constant (Kₘ) for this transport, highlighting the high affinity of the interaction. Furthermore, this compound can act as a competitive inhibitor of the transport of other OCT substrates, such as tetraethylammonium (B1195904) (TEA). nih.gov In the kidney, OCT2 is considered a rate-limiting transporter for the active tubular secretion of this compound from the blood into the proximal tubular cells. frontiersin.orguzh.ch

Data Tables

Table 1: Kinetic Parameters of this compound Transport by Human Organic Cation Transporters (hOCTs) Data derived from studies in hOCT1- and hOCT2-overexpressing HEK293 cells.

ParameterhOCT1hOCT2Reference
Kₘ (μM) 0.540.61 nih.gov
IC₅₀ vs. TEA Transport (μM) 0.3761.5 nih.gov

Intracellular Sequestration and Metabolic Transformations within Cellular Systems

The intracellular fate of this compound (Rh123) following its entry into cells is characterized by its sequestration into specific subcellular compartments and potential metabolic alteration. These processes are highly dependent on the cell type and its metabolic state, influencing the compound's retention and fluorescent properties.

Intracellular Sequestration

The degree of intracellular sequestration is not uniform across all cell types and can be a determining factor in the compound's utility in transport assays. plos.org For instance, research has shown considerable variability in sequestration levels between different cell lines. plos.org While mitochondria are the principal site, evidence suggests that Rh123 may also be sequestered in other organelles, such as endosomes, lysosomes, and Golgi vesicles. ru.nl The retention of Rh123 is also a key differentiator; unlike some advanced mitochondrial probes, Rh123 can be washed out of cells if the mitochondrial membrane potential is lost, a critical consideration in experiments involving cell fixation. thermofisher.comthermofisher.com

Table 1: Cell Line-Dependent Intracellular Sequestration of this compound

Data sourced from Forster et al. (2012) plos.org

Metabolic Transformations

Within the cell, this compound can undergo biotransformation, primarily through metabolism into its less lipophilic derivative, Rhodamine 110. plos.org This conversion is a significant factor, as the metabolic rate can influence the interpretation of assays that rely on Rh123 fluorescence. plos.orgapexbt.com Like sequestration, the metabolic transformation of Rh123 is highly dependent on the specific cell line being studied. plos.orgchemdad.com

Studies have revealed that enzymes such as cytochrome P450 may be involved in the modification of rhodamine molecules within the cell. mdpi.com The kinetics of this biotransformation have been characterized in different cellular systems, revealing variations in both the maximum rate of reaction (Vmax) and the substrate affinity (K′). For example, the biotransformation in the MDCKII cell line was found to be more rapid and have a higher substrate affinity compared to the metabolism observed using human liver-derived S9 fractions. plos.org In both systems, the reaction kinetics suggested positive cooperativity, where the binding of a substrate molecule to the enzyme facilitates subsequent binding. plos.org

Table 2: Kinetic Parameters of this compound Metabolism to Rhodamine 110

Data sourced from Forster et al. (2012) plos.org

Applications of Rhodamine 123 in Mitochondrial Physiology Research

Quantitative Assessment of Mitochondrial Membrane Potential (ΔΨm)

Rhodamine 123 is widely employed as a fluorescent probe for the quantitative assessment of mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial function and cellular homeostasis. apexbt.comspandidos-publications.comresearchgate.net The principle behind its use lies in its lipophilic cationic nature, which allows it to selectively enter the mitochondrial matrix in a membrane potential-dependent manner. wikipedia.orgcenmed.comresearchgate.netspandidos-publications.com In normal, healthy cells with an intact ΔΨm, Rh123 accumulates within the mitochondria, leading to bright yellow-green fluorescence. apexbt.comspandidos-publications.com Conversely, a decrease or collapse of ΔΨm, often associated with cellular apoptosis or necrosis, results in the release of Rh123 from the mitochondria and a significant reduction in fluorescence intensity. apexbt.comspandidos-publications.com

This property enables researchers to monitor changes in ΔΨm in response to various physiological and pathological conditions, as well as in response to pharmacological agents that influence mitochondrial function. researchgate.netthermofisher.com For instance, a rapid kinetic assay utilizing Rh123 uptake has been developed to estimate ΔΨm in isolated rat hepatocytes, demonstrating its sensitivity to substrates and inhibitors of glycolysis and mitochondrial respiration. nih.gov Studies have shown that the rate of Rh123 fluorescence decay is proportional to the mitochondrial membrane potential, providing a reliable and sensitive evaluation of ΔΨm. researchgate.net

However, it is important to note that while Rh123 is a widely used probe, other dyes like JC-1 and tetramethylrhodamine (B1193902) ethyl ester (TMRE) may offer higher sensitivity or different characteristics in specific applications. spandidos-publications.comthermofisher.comcardiologyresearchjournal.com Some research indicates that Rh123, particularly at higher concentrations, might inhibit respiratory processes in isolated mitochondria. nih.gov Furthermore, intracellular and intramitochondrial modifications of the Rh123 molecule over time can occur, potentially affecting the accuracy of ΔΨm assessment, especially in tumor cells which exhibit increased retention of rhodamines. mdpi.com

Table 1: Characteristics of this compound in ΔΨm Assessment

CharacteristicDescription
NatureLipophilic cationic dye wikipedia.orgnih.gov
AccumulationSelective, membrane potential-dependent accumulation in mitochondrial matrix wikipedia.orgcenmed.comresearchgate.netspandidos-publications.com
FluorescenceEmits bright yellow-green fluorescence when accumulated apexbt.comspandidos-publications.com
ΔΨm IndicatorDecrease in fluorescence indicates ΔΨm depolarization apexbt.comspandidos-publications.com
Detection MethodsFluorescence microscopy, flow cytometry wikipedia.orgresearchgate.net
LimitationsPotential inhibition of respiration at high concentrations nih.gov, intracellular modifications mdpi.com

Investigation of Mitochondrial Function and Cellular Bioenergetics

This compound serves as a valuable tool for investigating broader aspects of mitochondrial function and cellular bioenergetics, extending beyond just membrane potential.

This compound can be used to indirectly assess cellular energy metabolism and ATP production by monitoring changes in mitochondrial activity. As ΔΨm is the driving force for ATP synthesis via oxidative phosphorylation, alterations in Rh123 fluorescence can reflect the metabolic state of the cell. spandidos-publications.comresearchgate.netpnas.org For instance, studies have shown that this compound can inhibit mitochondrial ATP production, which in turn can stimulate cytoplasmic glycolysis in an attempt to maintain cellular energy demands. nih.gov This suggests its utility in understanding metabolic shifts in cells, such as those observed in cancer, where there is often an altered reliance on glycolysis versus oxidative phosphorylation. nih.govmdpi.com

Table 2: Impact of Solanum nigrum Water Extract (SNWE) on ATP Levels and ΔΨm in Breast Cancer Cells (100 µg/mL SNWE treatment) imrpress.com

Cell LineTreatment DurationATP Level (nM, Mean ± SEM)ΔΨm (% of Healthy Mitochondria)
MCF-724 h0.85 ± 0.07-
48 h0.38 ± 0.1-
72 h0.20 ± 0.129.6 ± 4.1
MDA-MB-23124 h0.94 ± 0.07-
48 h0.84 ± 0.2-
72 h0.46 ± 0.228.7 ± 4.17

Note: ATP levels are presented as mean ± SEM. ΔΨm values are presented as a percentage of healthy mitochondria at 72h.

This compound has been shown to directly inhibit oxidative phosphorylation, particularly the F0F1-ATPase complex, in isolated mitochondria. aacrjournals.orgnih.govcdnsciencepub.com This inhibitory effect is concentration-dependent, with lower concentrations required to inhibit ADP-stimulated respiration and ATP synthesis in well-coupled mitochondria compared to uncoupled respiration. nih.gov The amount of Rh123 associated with mitochondria is significantly higher under energized conditions, which may explain the increased sensitivity of coupled functions to inhibition at lower concentrations. nih.gov

Studies comparing the effects of Rh123 on different cell types, including human colon cancer cells and normal epithelial cells, revealed that Rh123 differentially alters phosphorus and glucose metabolism. nih.gov It can induce mitochondrial poisoning in cancer cells, leading to a decrease in intracellular pH, an increase in lactate (B86563) production, and increased glucose consumption, suggesting an initial stimulation of cytoplasmic glycolysis to compensate for inhibited mitochondrial ATP production. nih.gov This inhibitory action on oxidative phosphorylation is a key aspect of its selective toxicity towards certain cancer cell types. aacrjournals.orgnih.govresearchgate.net

Table 3: Effects of this compound on Metabolic Parameters in HCT-116 Human Colon Cancer Cells nih.gov

Metabolic ParameterChange after 10h with Rh123 + [1-C13]glucose vs. [1-C13]glucose alone
Intracellular pHDecreased to 6.7 ± 0.06 units
Lactate Production2.2-fold increase
Glucose Consumption1.8-fold increase
Intracellular Free Magnesium (after 12h)2-fold rise

Studies on Mitochondrial Morphological Dynamics and Distribution within Living Cells

This compound is a specific probe for visualizing and studying the localization, morphological dynamics, and distribution of mitochondria within living cells. pnas.orgnih.govresearchgate.net Its fluorescent properties significantly enhance the detectability of mitochondria compared to traditional light microscopy techniques. pnas.orgresearchgate.net

Researchers have utilized Rh123 to observe alterations in mitochondrial distribution following cellular transformation, such as by Rous sarcoma virus, and changes in mitochondrial shape and organization induced by treatments like colchicine (B1669291). pnas.orgnih.govresearchgate.net For instance, colchicine treatment has been shown to result in distortion of mitochondrial shape and disorganization of their distribution in gerbil fibroma cells. pnas.org

The dye's ability to selectively stain mitochondria in living cells allows for the examination of their plasticity, mobility, and morphological heterogeneity, which are influenced by the cell's metabolic state, cell cycle, development, differentiation, and pathological conditions. pnas.orgsemanticscholar.org Studies have also used Rh123 to examine mitochondrial morphology in human fibroblasts during growth and senescence, observing that mitochondria become shorter, more randomly aligned, and develop more bead-like forms in confluent cultures. semanticscholar.org Furthermore, Rh123 can be used as a supravital mitochondrial probe to differentiate between cycling and quiescent cells and to sort functionally distinct cell subpopulations, based on increased dye uptake during lymphocyte stimulation which correlates with an increase in mitochondrial number per cell. pnas.org

Table 4: Observed Mitochondrial Morphological Changes with this compound Staining pnas.orgsemanticscholar.org

Condition/TreatmentObserved Mitochondrial Change
Rous sarcoma virus transformationAlterations in mitochondrial distribution pnas.org
Colchicine treatmentDistortion of shape and disorganization of distribution pnas.org
Cell confluence (fibroblasts)Shorter, more randomly aligned, increased bead-like forms semanticscholar.org
Lymphocyte stimulationIncreased number of mitochondria per cell, increased dye uptake pnas.org

Role of Rhodamine 123 in Cancer Cell Biology Research

Differential Cellular Uptake and Retention in Carcinoma Cells

A notable characteristic of Rhodamine 123 is its differential uptake and retention in carcinoma cells compared to normal epithelial cells. This selectivity is largely attributed to the higher, more negative mitochondrial membrane potential (ΔΨm) typically observed in cancer cells, which facilitates the increased accumulation of this lipophilic cation within their mitochondria. nih.govfrontiersin.orgdovepress.comannualreviews.org Studies have qualitatively demonstrated a microscopically visible increase in the ability of primary and metastatic tumor cells to retain the dye compared to non-malignant epithelium. nih.gov

For instance, certain carcinoma-derived cell lines, including Ehrlich ascites tumor cells, MCF-7, PaCa-2, EJ, and HeLa, exhibit progressive accumulation of Rh123. In contrast, normal epithelial-derived lines like CV-1 and MDCK, and the transformed fibroblast line 64F3, show minimal uptake, equilibrating with the extracellular dye within approximately one hour. nih.gov This progressive accumulation in carcinoma cells suggests a potential exploitable mechanism for chemotherapeutic approaches. nih.gov

However, the pattern of preferential retention can vary. In some studies involving matched pairs of normal and carcinoma breast cells, Rh123 did not always display preferential retention in carcinoma cells, and some carcinoma lines, such as MDA-MB231, even showed moderate resistance to the dye. researchgate.net This variability can sometimes be linked to the differential expression of the MDR-1 gene (encoding P-glycoprotein). researchgate.net

Research on B16 melanoma cells further illustrates this differential accumulation. A this compound-sensitive (RS) cell line demonstrated a significantly higher rate of Rh123 accumulation compared to a resistant (RR) subline. This difference in accumulation directly correlated with cytotoxicity, suggesting that the extent of intracellular Rh123 accumulation is a critical factor in its cytotoxic effect. nih.gov

Table 1: this compound Accumulation Rates in B16 Melanoma Cell Lines

Cell Line TypeThis compound Accumulation Rate (µ g/min/10 ⁶ cells)P-value (vs. RS cells)
Sensitive (RS)4.65 ± 0.39N/A
Resistant (RR)1.29 ± 0.24< 0.0001

Data adapted from nih.gov.

Mechanisms of Cytotoxicity in Malignant Cell Lines

This compound exerts its cytotoxic effects on malignant cell lines primarily through the induction of mitochondrial damage and subsequent energy depletion. imrpress.comnih.govimrpress.com

As a lipophilic cation, this compound is drawn into the mitochondria by the highly negative mitochondrial membrane potential (ΔΨm). frontiersin.orgdovepress.com Once accumulated, it can disrupt this potential, leading to mitochondrial dysfunction. nih.govimrpress.com This disruption impairs oxidative phosphorylation, the primary ATP-generating pathway in mitochondria, resulting in a significant decrease in cellular ATP levels. imrpress.comnih.govimrpress.complos.org

For instance, studies using breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that while untreated cells exhibit high retention of this compound fluorescence, indicating functional mitochondria, treatment with certain agents (e.g., Solanum nigrum water extract) that induce mitochondrial damage leads to a significant reduction in this fluorescence. This reduction correlates with a concentration-dependent decrease in cellular ATP levels, suggesting that mitochondrial damage and ATP depletion are key mechanisms of cell death. imrpress.comimrpress.com Similarly, in DU145 prostate cancer cells, Norcantharidin induced a dose-dependent depolarization of the inner mitochondrial membrane, as indicated by a left-shift in this compound fluorescence, leading to mitochondrial dysfunction and ATP depletion. plos.org

The inhibition of oxidative phosphorylation by this compound has been observed to cause ATP depletion in cancer cells, a mechanism distinct from some other anticancer agents. nih.gov At cytotoxic doses, this compound's localization can shift from being strictly mitochondrial to a more generalized cytoplasmic distribution, preceding cell death. researchgate.net This suggests that overwhelming the mitochondrial capacity or inducing widespread cellular stress contributes to its toxicity.

Investigation of Cancer Cell Sensitivity and Resistance to Therapeutic Agents

This compound serves as a valuable molecular probe for investigating multidrug resistance (MDR) phenotypes in cancer cells, particularly those involving efflux transporters like P-glycoprotein (P-gp, encoded by MDR1/ABCB1) and multidrug resistance-associated protein (MRP). researchgate.netnih.govnih.govplos.orgspandidos-publications.com

In cells overexpressing P-gp, such as the EMT6/AR1.0 multidrug-resistant subline, this compound accumulation is dramatically reduced compared to parental sensitive cells (EMT6/P). nih.gov This reduced accumulation is due to the active efflux of Rh123 by P-gp. nih.govplos.org The efflux can be inhibited by chemosensitizers like verapamil (B1683045) or cyclosporin (B1163) A, leading to increased intracellular Rh123 levels and restored cytotoxicity in resistant cells. researchgate.netnih.govnih.govnih.govmdpi.com This makes this compound useful for identifying and characterizing P-gp mediated drug efflux. nih.govplos.org

For example, in taxol-resistant A549 cells, compounds that inhibit ABCB1 activity can elevate this compound accumulation, demonstrating their role in reversing resistance. mdpi.com Similarly, in hypoxic laryngeal carcinoma cells, downregulation of MDR1/P-gp expression significantly increased intracellular Rh123 accumulation, highlighting the transporter's role in drug resistance. spandidos-publications.com

While P-gp is a major mechanism, this compound efflux can also be associated with MRP, although the efflux patterns may differ. For instance, in MRP-associated MDR cells (P-gp negative), Rh123 accumulates at similar initial rates to parental cells, but then a significant efflux occurs over time, which is less affected by cyclosporin A. nih.gov These observations underscore the importance of considering different MDR mechanisms when interpreting Rh123 efflux data. nih.gov

Targeting Cancer Cell Mitochondria for Therapeutic Strategies

The inherent ability of this compound to preferentially accumulate in cancer cell mitochondria has positioned it as a prototype for mitochondria-targeting therapeutic strategies. nih.govfrontiersin.orgdovepress.commdpi.commdpi.com The concept behind this approach leverages the metabolic and functional differences between normal and malignant cell mitochondria, particularly the amplified transmembrane potential in transformed and cancer cells. dovepress.com

Delocalized lipophilic cations (DLCs), including this compound, were among the first molecules identified for their mitochondria-targeting capabilities. frontiersin.orgmdpi.com Their lipophilicity and positive charge allow them to readily cross the double mitochondrial membrane and concentrate within the negatively charged mitochondrial matrix. frontiersin.orgdovepress.com This selective accumulation can lead to the disruption of mitochondrial membrane potential and subsequent cellular damage, making them attractive candidates for anticancer drug development. nih.gov

This compound itself has been studied for cancer treatment, both alone and in conjugation with other molecules. frontiersin.org Its selective toxicity to carcinoma cells in vitro, without affecting normal epithelial cells at similar concentrations, suggests its potential as an antitumor agent. nih.gov Enhancing the effects of this compound, for example by co-treating carcinoma cells with 2-deoxyglucose, has been shown to improve growth inhibition in clonogenic survival assays. nih.gov This highlights the broader strategy of developing "mitocans" – mitochondria-targeted anticancer agents that induce mitochondrial destabilization, with this compound serving as a foundational example in this field. mdpi.commdpi.com

Applications in Multidrug Resistance Mdr Research

Characterization of P-glycoprotein (P-gp/ABCB1) Activity and Expression

Rhodamine 123 is a well-established substrate for P-glycoprotein (P-gp), the product of the MDR1 gene (also known as ABCB1). researchgate.netnih.govplos.orgnih.govnih.gov Its ability to be actively effluxed by P-gp makes it an effective molecular probe for characterizing the activity and expression of this transporter. researchgate.netnih.govnih.gov

Flow cytometry is a widely used technique to measure P-gp activity using Rh123. Cells are incubated with Rh123, and the subsequent efflux of the dye is monitored. A decrease in intracellular fluorescence indicates higher P-gp efflux activity, while increased accumulation suggests inhibited P-gp function. researchgate.netscielo.brpubcompare.ainih.gov This method allows for the investigation of drug-resistant phenotypes in various cell types, including normal and malignant cells. researchgate.netnih.gov

Studies have shown that optimal non-cytotoxic concentrations of Rh123 for P-gp activity assessment typically range from 50-200 ng/ml. researchgate.net The relative efficiency of P-gp inhibitors can be determined by their ability to increase Rh123 accumulation. For instance, PSC-833, cyclosporin (B1163) A, and verapamil (B1683045) have been shown to inhibit Rh123 efflux, with PSC-833 demonstrating the highest efficiency. researchgate.netnih.govnih.gov

Table 1: Effect of P-gp Inhibitors on this compound Efflux

P-gp InhibitorEffect on Rh123 EffluxRelative Efficiency (e.g., compared to control or other inhibitors)
PSC-833InhibitsHighest researchgate.net
Cyclosporin AInhibitsEffective researchgate.netnih.gov
VerapamilInhibitsEffective researchgate.netnih.gov
ElacridarIncreases accumulationIC50 of 0.05 µM nih.gov
ZosuquidarIncreases accumulationEffective nih.gov
Cannabidiol (CBD)InhibitsSimilar to Tariquidar under hypoxic conditions frontiersin.org

Rh123 has been demonstrated to bind directly and specifically to P-gp. Photoaffinity labeling experiments using a derivative of Rh123, [125I-azidosalicylic acid (ASA)-Rh123], revealed specific binding to P-gp, which was inhibited by other multidrug resistance-associated drugs like vinblastine (B1199706) and verapamil. This suggests that Rh123 shares binding sites with other P-gp substrates. nih.gov

Analysis of Drug Efflux Mechanisms in Resistant Phenotypes

This compound is instrumental in dissecting drug efflux mechanisms in cells exhibiting multidrug resistance. nih.govasm.org In P-gp overexpressing cells, Rh123 accumulation is significantly reduced compared to parental, drug-sensitive cells, indicating enhanced efflux. nih.gov For example, in the mouse tumor MDR subline EMT6/AR1.0, which overexpresses P-gp and is resistant to Rh123 cytotoxicity, Rh123 accumulation is dramatically decreased. nih.gov

The efflux of Rh123 from resistant cells is typically rapid and can be inhibited by factors such as reduced temperature or the presence of P-gp inhibitors like cyclosporin A. nih.gov This highlights the energy-dependent nature of the efflux process mediated by ABC transporters. asm.org

While primarily associated with P-gp, Rh123 efflux assays can also indicate the activity of other drug efflux proteins, such as the Multidrug Resistance-associated Protein (MRP), particularly at low levels of drug resistance where immunological or PCR-based methods for MDR1 expression might be less sensitive. nih.gov

Table 2: this compound Accumulation and Efflux in Resistant Cell Lines

Cell Line TypeP-gp ExpressionRh123 AccumulationRh123 EffluxInhibition by Cyclosporin A
Parental (e.g., EMT6/P)Low/DetectableRapid accumulation, reaches plateau by 90 min nih.govRapid, but likely due to low P-gp levels nih.govYes nih.gov
P-gp Overexpressing (e.g., EMT6/AR1.0)HighDramatically reduced nih.govRapid nih.govYes nih.gov
MRP-associated (e.g., COR-L23/R)P-gp negativeAccumulates at similar rates initially, then diverges (70% of parental at 180 min) nih.gov70% lost over 150 min nih.govLittle effect nih.gov

Interestingly, studies have shown that in some mutant P-gp transporters, the direction of Rh123 transport can be reversed, leading to increased intracellular accumulation rather than efflux. For example, a 14A mutant of human P-gp was found to import Rh123, hypersensitizing HeLa cells to the dye by 2-2.5-fold. This uptake was ATP hydrolysis-, substrate concentration-, and time-dependent. pnas.org

Modulation of this compound Efflux by Resistance Reversing Agents

This compound efflux assays are widely used to evaluate the efficacy of resistance-reversing agents (also known as chemosensitizers or MDR modulators). These agents aim to overcome drug resistance by inhibiting the efflux activity of transporters like P-gp, thereby increasing the intracellular accumulation of cytotoxic drugs. researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov

The principle involves measuring the increase in intracellular Rh123 accumulation in the presence of a potential resistance-reversing agent. A higher accumulation of Rh123 indicates a greater inhibitory effect on the efflux pump. nih.govmdpi.com

Table 3: Modulation of this compound Efflux by Resistance Reversing Agents

Resistance Reversing AgentEffect on Rh123 Efflux (P-gp)Notes
VerapamilInhibits researchgate.netnih.govnih.govmdpi.comfrontiersin.orgCommonly used positive control mdpi.com
Cyclosporin AInhibits researchgate.netnih.govnih.govEffective inhibitor researchgate.netnih.gov
PSC-833 (Valspodar)Highly inhibits researchgate.netnih.govHigh potency, even under serum conditions nih.gov
Cepharanthine hydrochloride (CH)Inhibits nih.govShows dose-response relationship in increasing Rh123 accumulation nih.gov
PinoresinolInhibits (to a lesser extent than doxorubicin (B1662922) efflux) frontiersin.orgActivity similar to verapamil frontiersin.org
Acetylated androstano-arylpyrimidinesAttenuates membrane efflux mdpi.comTriggered massive apoptosis in MDR cells in combination with chemotherapy mdpi.com
Cannabidiol (CBD)Inhibits frontiersin.orgSuggested to act as a P-gp substrate/competitive inhibitor frontiersin.org

Studies have compared the efficacy of various MDR-reversing compounds in both serum-free and serum conditions, revealing that the potency of many modulators can be decreased under serum conditions due to high plasma protein binding. PSC-833, however, maintained significant inhibitory effects even in the presence of serum. nih.gov This highlights the importance of evaluating these agents under physiologically relevant conditions.

Discrimination of Multidrug Resistance Protein (MRP) Activity

While this compound is predominantly recognized as a P-gp substrate, its utility extends to providing insights into the activity of other multidrug resistance-associated proteins (MRPs). nih.govmerckmillipore.comnih.gov Although Rh123 is effluxed by P-gp (MDR1) and to a lesser extent by MRP1, it can serve as a broader indicator of total cellular efflux activity. merckmillipore.com

In studies comparing P-gp-mediated and MRP-associated MDR phenotypes, differences in Rh123 accumulation and efflux patterns can help distinguish the primary efflux mechanism. For example, in a P-gp-negative, MRP-associated human lung cancer cell line (COR-L23/R), Rh123 efflux was observed, but it was not significantly inhibited by cyclosporin A, a known P-gp inhibitor. This contrasts with P-gp-overexpressing cells where cyclosporin A effectively inhibited Rh123 efflux. nih.gov These distinct responses to inhibitors can aid in discriminating between P-gp and MRP activity.

It is important to note that the Rh123 efflux assay is not specific solely to the MDR1 gene and can detect the activity of other drug efflux proteins, including MRP. nih.gov This characteristic makes it valuable for identifying general efflux activity in cells, especially at low levels of drug resistance, but requires careful interpretation in conjunction with other assays or specific inhibitors to pinpoint the exact transporter involved. nih.gov

Assessment of Transporter Function at Biological Barriers

This compound is a valuable probe for assessing the function of efflux transporters at various biological barriers, such as the blood-brain barrier (BBB), blood-cerebrospinal fluid (CSF) barrier, placental barrier, and intestinal barrier. nih.govmdpi.comnih.govbiorxiv.org These barriers express ABC transporters like P-gp, which actively efflux substrates, thereby limiting drug penetration into sensitive tissues. nih.gov

Studies using Rh123 have demonstrated the active efflux function of P-gp at these barriers. For instance, the transfer of Rh123 into the brain and cerebrospinal fluid is significantly influenced by P-gp activity. nih.gov In in vitro models of the blood-brain barrier, Rh123 efflux is modulated by P-gp inhibitors like verapamil, leading to increased permeability of the dye across the barrier. biorxiv.org

Table 4: this compound Transport Across Biological Barriers

Barrier TypeKey Transporter(s)Rh123 Transport CharacteristicsEffect of P-gp Inhibitors
Blood-Brain Barrier (BBB)P-glycoprotein (P-gp/ABCB1) nih.govbiorxiv.orgActively effluxed from brain nih.govbiorxiv.orgIncreased Rh123 penetration into brain biorxiv.org
Blood-Cerebrospinal Fluid (CSF) BarrierP-glycoprotein (P-gp/ABCB1) nih.govActively effluxed from CSF nih.govNot explicitly detailed in search results, but implied by P-gp inhibition nih.gov
Placental BarrierP-glycoprotein (P-gp/ABCB1) nih.govEffluxes Rh123 from fetal to maternal circulation nih.govNot explicitly detailed in search results, but implied by P-gp inhibition nih.gov
Renal Proximal Tubule (in vitro model)MDR1 (P-gp/ABCB1) mdpi.comActively secreted into tubular lumen mdpi.comReduced decrease in Rh123 concentration in the well (inhibited efflux) mdpi.com

The use of Rh123 in conjunction with specific inhibitors allows researchers to quantify the contribution of P-gp and other transporters to drug disposition at these critical interfaces. For example, in rabbit models, the aqueous distribution of Rh123 was significantly lower than that of its analogue Rhodamine B (which is not a P-gp substrate), and topical quinidine (B1679956) (a P-gp inhibitor) markedly increased Rh123's aqueous distribution, confirming P-gp's role in the blood-aqueous barrier. nih.gov Similarly, in artificial proximal tubule models, MDR1-mediated transport of Rh123 can be continuously tracked, and its efflux inhibited by MDR1 inhibitors. mdpi.com

Role in Programmed Cell Death Apoptosis Research

Detection of Mitochondrial Membrane Potential Dissipation during Apoptosis

A hallmark of the early phase of apoptosis is the disruption of mitochondrial function, leading to the dissipation or collapse of the mitochondrial membrane potential (ΔΨm). nih.gov Rhodamine 123 is widely employed to detect this critical event. In healthy, non-apoptotic cells, the intact electrochemical gradient across the inner mitochondrial membrane facilitates the electrophoretic uptake and accumulation of the positively charged this compound dye within the mitochondrial matrix. apexbt.com This accumulation results in a strong, localized fluorescence signal when visualized or quantified.

Upon the induction of apoptosis, the integrity of the mitochondrial membrane is compromised. nih.gov This leads to a collapse of the ΔΨm, which in turn prevents the retention of this compound. The dye is released from the mitochondria into the cytoplasm, causing a significant and measurable decrease in mitochondrial fluorescence intensity. taylorandfrancis.comapexbt.com This change can be quantified using techniques such as flow cytometry and fluorescence microscopy, allowing researchers to identify and measure the population of cells undergoing apoptosis. nih.govnih.gov The reduction in this compound fluorescence is a direct indicator of the loss of ΔΨm, a key bio-marker for the initiation of the mitochondrial pathway of apoptosis. apexbt.comresearchgate.net

The following table illustrates the principle of using this compound to detect changes in mitochondrial membrane potential during apoptosis.

Cellular StateMitochondrial Membrane Potential (ΔΨm)This compound LocalizationObserved Fluorescence
Healthy CellHigh (Polarized)Concentrated in MitochondriaBright, localized mitochondrial fluorescence
Early Apoptotic CellLow (Depolarized)Diffused in CytoplasmDiminished mitochondrial fluorescence

Monitoring of Mitochondrial Permeability Transition Pore Alterations

The dissipation of the mitochondrial membrane potential during apoptosis is often mediated by the opening of the mitochondrial permeability transition pore (MPTP). nih.gov The MPTP is a multiprotein complex that forms a non-specific channel in the inner mitochondrial membrane. In response to certain apoptotic stimuli, such as high levels of matrix Calcium or oxidative stress, the MPTP undergoes a conformational change and opens.

The opening of the MPTP allows for the free passage of ions and small solutes across the inner mitochondrial membrane, which rapidly dissipates the proton gradient and leads to the collapse of the ΔΨm. nih.gov As the accumulation of this compound is directly dependent on the ΔΨm, monitoring the fluorescence of this dye serves as an effective, albeit indirect, method for studying MPTP alterations. A sudden decrease in this compound retention within mitochondria is indicative of MPTP opening and the initiation of the mitochondrial permeability transition, a point of no return in the apoptotic cascade. nih.gov

Apoptotic Event CascadeConsequenceThis compound Signal
1. Apoptotic StimulusTriggers cellular stress responseNo initial change
2. MPTP OpeningNon-specific pore formation in inner mitochondrial membraneNo direct change
3. ΔΨm CollapseDissipation of electrochemical gradientRelease from mitochondria
4. Fluorescence ChangeLoss of accumulated this compoundDecrease in mitochondrial fluorescence intensity

Analysis of Early Apoptotic Events and Cellular Responses

The collapse of the mitochondrial membrane potential is recognized as one of the earliest events in the intrinsic pathway of apoptosis, often preceding other classic hallmarks such as caspase activation and DNA fragmentation. nih.gov The ability of this compound to detect this early change makes it an invaluable tool for analyzing the initial stages of the apoptotic process and the cellular responses to apoptotic stimuli. researchgate.net

By using this compound, researchers can identify cells that have committed to apoptosis before significant morphological changes are visible. This allows for the temporal study of the apoptotic pathway and the ordering of molecular events. For instance, experiments can be designed to determine whether a particular compound induces apoptosis via the mitochondrial pathway by measuring this compound fluorescence at various time points after treatment. A decrease in fluorescence would indicate mitochondrial involvement. japsonline.com Furthermore, this compound can be used in multiparametric analysis, often combined with other fluorescent probes like Annexin V-FITC (for phosphatidylserine exposure) or Propidium (B1200493) Iodide (for plasma membrane integrity), to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells within a population.

A study investigating the effects of a cytotoxic agent on cancer cells might yield data similar to that presented in the table below, demonstrating the utility of this compound in tracking early apoptotic events.

Treatment Time% of Cells with Low this compound Fluorescence (Low ΔΨm)% of Annexin V Positive Cells (Phosphatidylserine Exposure)
0 hours (Control)4.5%5.1%
2 hours25.8%15.3%
4 hours55.2%48.9%
6 hours78.1%75.4%

This is a representative data table illustrating a typical experimental outcome.

Applications in Stem Cell Biology Research

Identification and Characterization of Stem Cell Subpopulations (e.g., Side Population)

Rhodamine 123 is frequently employed in conjunction with flow cytometry to identify and isolate specific stem cell subpopulations. The principle behind this application relies on the differential efflux of the dye by cells expressing high levels of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP1 or CD338) and P-glycoprotein (P-gp or ABCB1). cenmed.commiltenyibiotec.combiolegend.comaacrjournals.org Cells that efficiently efflux these dyes exhibit low fluorescence and are often referred to as a "side population" (SP). miltenyibiotec.comaacrjournals.orgpnas.org

Historically, the SP phenotype was primarily identified using Hoechst 33342 dye efflux, and cells with low Hoechst staining are highly enriched for various stem cell types, including hematopoietic, skeletal muscle, and neural stem cells. oup.com this compound has also been used to identify stem cell-like cells through a similar efflux mechanism. researchgate.net For instance, primitive hematopoietic stem cells (HSCs) with long-term repopulating potential have been shown to stain dimly with Rh123, while more brightly staining hematopoietic precursors provide only short-term repopulation. researchgate.net Studies have demonstrated that subpopulations of mouse bone marrow cells that stain most weakly with both Hoechst 33342 and Rh123 are highly enriched for long-term repopulating HSCs. researchgate.netspringernature.com

However, the precise relationship between Rh123 efflux and stem cell characteristics can vary depending on the cell type and experimental conditions. For example, in some studies, the Rh123-low (Rh123low) population correlates with stem-like properties due to dye efflux, while in others, Rh123-high (Rh123high) cells might exhibit stem-like characteristics. nih.govoup.com

Table 1: Characteristics of this compound Staining in Stem Cell Identification

Cell Type / Study ContextRh123 Staining PatternAssociated Stem Cell CharacteristicsKey Transporters/MechanismsReference
Hematopoietic Stem Cells (HSCs) (murine)Rh123dim / Rh123dullLong-term repopulating potential, primitive HSCsP-glycoprotein (P-gp), ABCG2 (efflux) researchgate.netspringernature.comashpublications.org
Renal Cell Carcinoma (786-O)Rh123highHigh proliferative activity, differentiation ability, radiation resistance, high tumorigenesis potential, colony forming efficiency (stem-like characteristics)Differential mitochondrial activation/dye retention (efflux is typically associated with Rh123low) nih.gov
Human Melanoma CellsRh123low retentionSelf-renewal, production of non-stem progeny, melanosphere formation, quiescence, chemoresistanceOverexpression of HIF1α, OCT4, ABCB5 oup.comnih.gov
Human Hepatic Cancer Stem Cells (HCSCs)Rh123negative (efflux)Chemoresistance (to doxorubicin (B1662922), 5-FU), stem-like propertiesEfflux activity (specific transporters not explicitly detailed, but implied by efflux) researchgate.net

In a study on human renal carcinoma 786-O cells, two subpopulations were observed: Rh123high and Rh123low. While Rh123low cells were the majority and showed limited tumor formation, the minority Rh123high cells exhibited high proliferative activity, differentiation ability, resistance to radiation, and high tumorigenesis potential, suggesting stem-like characteristics. nih.gov This finding contrasts with the typical SP concept where low dye retention signifies stemness, indicating that the mechanism of Rh123 interaction can vary and may involve factors beyond just efflux, such as mitochondrial activation states. nih.govashpublications.org

Analysis of Cancer Stem Cell Phenotypes and Chemoresistance

This compound is a crucial tool for studying cancer stem cells (CSCs) due to their inherent ability to efflux various fluorescent dyes and chemotherapeutic drugs, a characteristic often linked to multidrug resistance (MDR) mechanisms. pnas.orgoncotarget.com CSCs are a small subpopulation within tumors that possess self-renewal capacity, can differentiate into heterogeneous tumor lineages, and are highly resistant to conventional therapies, contributing to tumor recurrence. researchgate.netmdpi.com

The efflux of Rh123, alongside other dyes like Hoechst 33342, allows for the functional identification of CSCs. mdpi.com These cells, often identified as the Rh123low or "unstained" subpopulation in flow cytometry, are enriched for stem-like activities. oup.commdpi.com For example, in metastatic human melanoma cell lines, a small subset of Rh123low-retention cells was found to be enriched for stem cell-like activities, including self-renewal and the ability to form melanospheres. These Rh123low cells were also relatively quiescent and chemoresistant. oup.comnih.gov Molecular analysis revealed that these melanoma Rh123low cells overexpressed hypoxia-inducible factor 1-alpha (HIF1α), pluripotency factor OCT4, and the ABCB5 marker, while downregulating Cyclin D1 and CDK4. oup.comnih.gov

Furthermore, the inhibition of ABC transporters, such as P-glycoprotein (P-gp), can increase the intracellular accumulation of Rh123 and chemotherapeutic agents, thereby sensitizing drug-resistant cancer cells. oncotarget.com For instance, celastrol, a compound with chemopreventive properties, was shown to reduce the size of the side population in doxorubicin-resistant colon cancer cells (LOVO/DX) and increase the intracellular accumulation of Rh123 and doxorubicin by binding to and inhibiting P-gp. oncotarget.com This demonstrates Rh123's utility in evaluating the efficacy of agents that target drug efflux mechanisms in CSCs.

Table 2: this compound in Cancer Stem Cell Chemoresistance Studies

Cancer TypeRh123 Staining PatternAssociated PhenotypeEffect of Modulators on Rh123 RetentionReference
MelanomaRh123low retentionChemoresistant, quiescent, stem-likePI3K/AKT pathway inhibition (LY294002) can revert Rh123high to Rh123low phenotype oup.comnih.gov
Colon Carcinoma (LOVO/DX)Increased Rh123 accumulation upon treatmentDrug-resistant, P-gp expressingCelastrol (P-gp inhibitor) increases intracellular Rh123 and doxorubicin oncotarget.com
Hepatic CancerRh123negative (efflux)Chemoresistant (doxorubicin, 5-FU resistant), stem-likeNot explicitly stated for modulators, but efflux is the basis of identification researchgate.net

The use of Rh123 in these studies provides a functional assay to identify and characterize the drug-efflux capacity of CSCs, offering insights into their role in therapeutic resistance and potential targets for overcoming it.

Methodological Approaches and Advanced Techniques Utilizing Rhodamine 123

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry, a technique that measures and analyzes the physical and chemical characteristics of single cells in a fluid stream, is a powerful tool when combined with Rhodamine 123 for the quantitative analysis of mitochondrial activity. researchgate.net This combination allows for the rapid examination of numerous individual living cells, providing insights into the abundance and activity of their mitochondria. researchgate.net

The uptake of this compound by cells is directly related to their mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. nih.govresearchgate.net In healthy cells with a high ΔΨm, this compound accumulates in the mitochondria, resulting in a strong fluorescent signal. Conversely, a decrease in ΔΨm, often associated with apoptosis or cellular stress, leads to reduced this compound accumulation and a weaker fluorescent signal. researchgate.netapexbt.com

Furthermore, this compound efflux assays are commonly performed using flow cytometry to study the function of P-glycoprotein (P-gp), a transmembrane efflux pump associated with multidrug resistance in cancer cells. nih.govnih.gov In this assay, cells are loaded with this compound, and the rate of its efflux is measured over time. Cells with high P-gp activity will efficiently pump out the dye, resulting in a rapid decrease in cellular fluorescence, which can be quantified by flow cytometry. nih.gov

ApplicationPrincipleKey Findings
Mitochondrial Membrane Potential (ΔΨm) Assessment This compound accumulates in mitochondria in a ΔΨm-dependent manner. Higher fluorescence indicates higher ΔΨm.A rapid kinetic assay based on the initial rate of this compound uptake is a sensitive parameter for estimating ΔΨm. nih.gov Changes in ΔΨm are observed in response to metabolic inhibitors and anticancer drugs. nih.govnih.gov
P-glycoprotein (P-gp) Function Assay P-gp, a multidrug resistance pump, actively transports this compound out of the cell. The rate of fluorescence decrease correlates with P-gp activity.The this compound efflux assay is a simple and sensitive method to determine P-gp function and is suitable for clinical laboratory analyses. nih.gov
Cell Viability and Metabolic State Simultaneous staining with this compound and a viability dye like propidium (B1200493) iodide allows for the assessment of both mitochondrial activity and membrane integrity.This dual-staining approach provides a rapid assay of cell viability and their metabolic state, particularly in relation to proliferation. nih.gov

Fluorescence Microscopy and Live-Cell Imaging for Subcellular Visualization

Fluorescence microscopy is a cornerstone technique for visualizing the subcellular localization of molecules, and this compound has been instrumental in the specific imaging of mitochondria in living cells. nih.gov Its ability to selectively accumulate in active mitochondria allows for their clear visualization against the cellular background. nih.gov

Live-cell imaging with this compound enables the real-time observation of mitochondrial dynamics, including their morphology, distribution, and trafficking within the cell. nih.gov This has been crucial in understanding how mitochondrial networks are altered in various physiological and pathological conditions. For example, studies have used this compound to observe changes in mitochondrial distribution following viral transformation and alterations in mitochondrial shape induced by cytoskeletal drugs like colchicine (B1669291). nih.gov

In the context of cancer biology, fluorescence microscopy with this compound has been used to visualize differences in mitochondrial morphology and activity between normal and carcinoma cells. frontiersin.org It has been observed that many carcinoma cell lines exhibit prolonged retention of this compound compared to normal epithelial cells, a phenomenon that can be visualized and studied using time-lapse microscopy. frontiersin.org

Confocal laser scanning microscopy, a specialized type of fluorescence microscopy, provides high-resolution optical sectioning, further enhancing the visualization of mitochondrial structure. This technique has been employed to study the phototoxic effects of this compound when irradiated with a laser, revealing selective injury to mitochondria. medchemexpress.com

Spectrophotometric Methods for Dye Quantification

Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. In the context of this compound, spectrophotometric methods are primarily used to determine its concentration in various solutions and cellular extracts.

The absorption and emission spectra of this compound are key to its use as a fluorescent probe. Its absorption maximum is around 505-507 nm, and its emission maximum is around 527-529 nm. wikipedia.orgnih.govnih.gov These spectral properties are fundamental for setting up appropriate excitation and emission filters in fluorescence microscopy, flow cytometry, and fluorometers.

For quantitative analysis, the amount of this compound taken up by cells can be determined by extracting the dye from the cells using an organic solvent, such as butanol, and then measuring the fluorescence of the extract with a spectrophotometer or fluorometer. frontiersin.org This method allows for the quantification of the total cellular content of the dye, providing a measure of its accumulation. frontiersin.org

The fluorescence quantum yield of this compound is high, approximately 0.90, which contributes to its brightness as a fluorescent probe. nih.gov However, it is important to note that the spectral properties of this compound can be influenced by its environment. For instance, upon accumulation in energized mitochondria, this compound exhibits a red shift in both its absorption and fluorescence emission spectra, accompanied by fluorescence quenching. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. In the field of metabolomics, NMR is a key platform for the non-destructive and reproducible identification and quantification of metabolites in biological fluids and tissue samples. rsc.org

NMR-based metabolic profiling allows for the simultaneous assessment of substrate fluxes within various metabolic pathways. This is often achieved by using stable-isotope tracers, such as 13C-labeled glucose, and analyzing the distribution of the labeled carbons in various metabolic intermediates. While NMR is a cornerstone of metabolic research, its direct application to study the metabolic fate of this compound itself is not well-documented in the literature.

Research on the intracellular transformation of this compound has suggested that it can be de-esterified by intracellular esterases to its less membrane-permeable zwitterionic form, Rhodamine 110. This modification could potentially trap the probe within the cellular compartment where the transformation occurred. However, these modifications have been primarily identified using techniques such as thin-layer chromatography and mass spectrometry, rather than NMR spectroscopy.

Therefore, while NMR spectroscopy is a vital tool for general metabolic studies, providing detailed information on the metabolic state of cells, its specific use to elucidate the metabolic transformation pathways of this compound has not been a primary focus of the research available.

Comparative Studies with Other Mitochondrial Fluorescent Probes

The assessment of mitochondrial membrane potential is a critical aspect of cellular physiology, and several fluorescent probes have been developed for this purpose. Comparative studies are essential to understand the advantages and limitations of each probe. This compound has been extensively compared with other mitochondrial dyes such as JC-1, 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)), and tetramethylrhodamine (B1193902) ethyl ester (TMRE).

One study comparing JC-1, DiOC6(3), and this compound for cytofluorimetric analysis of mitochondrial membrane potential found that JC-1 was a more reliable probe for detecting changes in ΔΨm. This compound showed lower sensitivity to agents that collapse the mitochondrial membrane potential, such as FCCP, compared to JC-1 and DiOC6(3).

TMRE has been described as a superior dye for dynamic and in situ quantitative measurements compared to this compound because it is rapidly and reversibly taken up by live cells. Additionally, the fluorescence of TMRE is quenched at high concentrations, a property that can be utilized in certain experimental setups.

MitoTracker Green FM is another probe that offers advantages over this compound, being substantially more photostable and producing a brighter, more mitochondrion-selective signal at lower concentrations.

ProbeAdvantagesDisadvantages
This compound Well-established, good for P-gp efflux assays. nih.govnih.gov Does not appear to stain the endoplasmic reticulum.Lower sensitivity to changes in ΔΨm compared to JC-1. Less photostable than MitoTracker Green FM.
JC-1 Ratiometric dye (shifts from green to orange fluorescence with increasing ΔΨm), allowing for more quantitative measurements. Reliable for detecting changes in ΔΨm.
DiOC6(3) Sensitive to changes in ΔΨm.Uptake is dependent on both mitochondrial and plasma membrane potentials, which can complicate interpretation.
TMRE/TMRM Rapid and reversible uptake, good for dynamic measurements. mdpi.comFluorescence quenching at high concentrations.
MitoTracker Green FM More photostable and brighter than this compound. More mitochondrion-selective at lower concentrations.

Considerations and Challenges in Rhodamine 123 Research Methodologies

Species-Specific Differences in Cellular Sensitivity and Uptake

The cellular uptake and sensitivity to Rhodamine 123 can vary significantly across different species and cell types. Studies have shown that human cell lines exhibit higher uptake and binding of Rh123 compared to mouse and Chinese hamster cell lines. nih.gov This differential uptake directly correlates with species-related differences in cellular toxicity, with human cells being more sensitive to Rh123's effects than mouse (approximately 10-fold more resistant) and Chinese hamster cells (approximately 70-fold more resistant). nih.gov

Furthermore, the functional state of cells also influences Rh123 uptake. For instance, cultured L1210 mouse leukemic cells, Chinese hamster ovary (CHO) cells, and Friend erythroleukemic cells in stationary growth phases accumulate 30-45% less Rh123 than cells in exponential growth. annualreviews.org Similarly, activated human lymphocytes show a 5- to 15-fold increase in Rh123 uptake compared to resting lymphocytes, correlating with their entry into the cell cycle. annualreviews.orgpnas.org Carcinoma cells, in general, tend to exhibit a significantly higher uptake of lipophilic cations like Rh123 than normal epithelial cells, with differences ranging from 7.4 to 21 times greater uptake in carcinoma cell lines compared to normal mouse bone marrow cells. nih.gov

Table 1: Species and Cell Type Differences in this compound Uptake and Sensitivity

Cell Type/SpeciesRh123 Uptake/SensitivityReference
Human Cell LinesHigher uptake/binding; more sensitive nih.gov
Mouse Cell Lines~10-fold more resistant than human nih.gov
Chinese Hamster Cell Lines~70-fold more resistant than human nih.gov
Stationary Growth Phase Cells (L1210, CHO, Friend)30-45% less uptake than exponentially growing cells annualreviews.org
Activated Human Lymphocytes5-15 fold increase in uptake vs. resting annualreviews.orgpnas.org
Carcinoma Cell Lines7.4-21 times greater uptake than normal mouse bone marrow cells nih.gov

Factors Influencing Fluorescence Properties and Assay Interpretation in Complex Biological Environments

The fluorescence properties of Rh123, and thus the interpretation of assays, are significantly influenced by the local chemical environment within complex biological systems. plos.org Rh123 is a cationic dye that accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential (ΔΨm). nih.gov Upon mitochondrial energization, a red shift in Rh123 absorbance and fluorescence can occur, accompanied by fluorescence quenching, which can be as high as 75%. duke.edu This quenching is linearly related to the potassium diffusion potential but not to pH gradients (ΔpH). duke.edu

The total concentration of Rh123 within cells can be higher than the loading medium concentration (e.g., approximately 4-fold higher), leading to heterogeneous subcellular localization due to sequestration. plos.org The degree of intracellular sequestration is cell-line dependent, with MDCKII cells showing 50% sequestration compared to 30% in Huh7 cells. plos.org This sequestration can impact the availability of the dye for efflux mechanisms. plos.org

Moreover, the mechanism of fluorescence self-quenching, which occurs at high probe concentrations, is not fully understood but may involve the formation of non-fluorescent aggregates or energy transition through collision. oup.comnih.gov This property can be exploited to detect ΔΨm dissipation, where a decrease in ΔΨm leads to Rh123 diffusion out of mitochondria, reducing self-quenching and resulting in an increase in fluorescence. oup.com However, this also means that interpretation must account for the concentration-dependent behavior of the dye. nih.gov

Potential for Dye Self-Quenching and Inconsistent Assay Results

This compound exhibits a peculiar fluorescence property of self-quenching at high concentrations. oup.comnih.gov This phenomenon occurs when the dye accumulates within mitochondria to sufficient concentrations, leading to the formation of aggregates that quench some of the fluorescent emissions. researchgate.net This self-quenching can make Rh123's behavior inconsistent and unreliable, particularly when using techniques like flow cytometry. oup.com

In the "quenching mode" of Rh123 usage, higher dye concentrations (typically 50-100 nM to several micromolar) are employed. researchgate.net In this mode, mitochondrial depolarization leads to the release of the dye, which reduces self-quenching and transiently increases the fluorescent signal. researchgate.net Conversely, mitochondrial hyperpolarization causes more dye to enter the mitochondria, leading to further quenching and a decrease in fluorescence. researchgate.net This non-linear relationship between fluorescence and concentration means that the quenching mode is primarily suitable for monitoring dynamic or acute changes in ΔΨm after the dye has been loaded. nih.govresearchgate.net For concentrations lower than 5 µM, fluorescence intensity generally increases approximately linearly with concentration, but peaks in intensity are observed at higher concentrations (e.g., 11 µM or 20 µM depending on cuvette path length), after which intensity monotonically diminishes towards zero due to self-quenching. nih.gov

Table 2: this compound Fluorescence Intensity vs. Concentration (in aqueous solution)

Rh123 Concentration (µM)Fluorescence Intensity BehaviorReference
< 5Approximately linear increase nih.gov
11 (4x10 mm cuvette)Peak intensity nih.gov
20 (10x10 mm cuvette)Peak intensity nih.gov
> 20Monotonically diminishes towards zero (self-quenching) nih.gov

Evaluation of this compound-Induced Cytotoxicity and Off-Target Effects

While Rh123 is often considered a low-toxicity fluorescent probe for short-term applications nih.govresearchgate.net, continuous exposure or high concentrations can lead to cytotoxicity and off-target effects. Rh123 can inhibit ADP-stimulated (State 3) respiration of mitochondria with a K_i of 12 µM and ATPase activity of inverted inner membrane vesicles (K_i = 126 µM) and partially purified F1-ATPase (K_i = 177 µM). duke.edu The lower K_i in coupled mitochondria is attributed to energy-dependent Rh123 uptake into the matrix. duke.edu Concentrations above approximately 20 nmol/mg protein (10 µM) can cause rapid swelling of energized mitochondria. duke.edu

Studies have shown that Rh123 selectively kills carcinoma cells compared to normal epithelial cells in vitro with continuous exposure. nih.gov At 10 µg/ml, over 50% cell death occurred within 7 days in nine different carcinoma cell types, while normal epithelial cells remained unaffected. nih.gov This selective toxicity is linked to Rh123's ability to inhibit mitochondrial ATP production, which initially stimulates cytoplasmic glycolysis in cancer cells. nih.gov However, the subsequent fall in intracellular pH and rise in intracellular free magnesium can inhibit glycolytic enzymes, leading to cell death. nih.gov

The potential for Rh123 to induce cytotoxicity necessitates careful selection of concentrations and exposure times, especially in long-term experiments. Concentrations in excess of 20 µM have been reported to elicit overt toxicity, suggesting that loading concentrations below 2 µM would have no significant negative impact on cell viability. plos.org

Influence of Extracellular and Intracellular Environment on Dye Distribution

The distribution of this compound within cells is highly dependent on both the extracellular and intracellular environments, particularly the plasma membrane potential (ΔΨp) and the mitochondrial membrane potential (ΔΨm). oup.comthermofisher.com As a lipophilic cation, Rh123 accumulates in the cytoplasm (approximately 10-fold) and then significantly in mitochondria (1,000- to 10,000-fold) at equilibrium, driven by the electrochemical gradients. oup.com

Efflux pumps, notably P-glycoprotein (P-gp, also known as MDR1 or ABCB1), play a crucial role in regulating Rh123 intracellular concentration. ontosight.airesearchgate.netcaymanchem.com Rh123 is a substrate for P-gp, and cells with functional P-gp rapidly export the dye, leading to lower intracellular accumulation. caymanchem.commdpi.com Inhibition of P-gp activity can lead to increased Rh123 retention within cells. ontosight.ai For instance, verapamil (B1683045) and cyclosporin (B1163), known inhibitors of P-gp, prevent the reduced retention of Rh123 caused by P-gp induction. nih.gov This efflux mechanism can vary between cell lines; for example, multidrug-resistant cells with high P-gp expression show enhanced Rh123 efflux. pnas.org

Table 3: Factors Influencing this compound Distribution

FactorEffect on Rh123 Distribution / RetentionReference
Mitochondrial Membrane Potential (ΔΨm)Primary determinant of mitochondrial accumulation; high potential leads to high retention oup.comontosight.aithermofisher.com
Plasma Membrane Potential (ΔΨp)Influences initial cellular uptake and efflux oup.comthermofisher.com
P-glycoprotein (P-gp) ActivityMediates efflux from cells; high activity leads to lower retention ontosight.airesearchgate.netcaymanchem.commdpi.com
Intracellular SequestrationLeads to heterogeneous subcellular localization; cell-line dependent plos.org
Intracellular pHSignificant decrease can occur with Rh123, impacting cellular energetics and distribution nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Rhodamine 123 Derivatives for Enhanced Specificity or Applications

The core structure of this compound serves as a scaffold for the synthesis of novel derivatives with improved functionalities. These modifications aim to enhance targeting specificity, overcome biological barriers, and introduce new therapeutic capabilities.

One promising area is the development of mitochondria-targeted drug delivery systems. By conjugating this compound with polymers and lipids, researchers have created novel nanocarriers. For instance, a polymer consisting of this compound, polyethylene (B3416737) glycol (PEG), and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been synthesized to modify the surface of liposomes. This modification significantly enhances the uptake of these liposomes by cancer cells and directs them to the mitochondria. Such targeted delivery systems can carry therapeutic payloads, like paclitaxel, directly to the site of action within the cell, thereby increasing the efficacy of the drug and potentially reducing side effects.

Another avenue of development is the creation of novel rhodamine analogues for advanced imaging. For example, a phenyl-substituted imidazole-fused rhodamine analogue, RV-1, has been synthesized for monitoring changes in cellular viscosity. This probe exhibits a long absorption wavelength and a large Stokes shift, making it suitable for in vivo imaging in model organisms like zebrafish and mice. Other research has focused on synthesizing hydrophobic analogues of rhodamine dyes to improve their ability to penetrate cellular membranes for more potent mitochondrial staining in living organisms. Furthermore, new green-emitting rhodamine dyes are being evaluated for their performance in super-resolution microscopy techniques like stimulated emission depletion (STED) microscopy, allowing for more detailed visualization of organelle dynamics.

The application of this compound derivatives in photodynamic therapy (PDT) is also an active area of research. While this compound itself can act as a photosensitizer, its efficiency is sometimes limited. Therefore, researchers are designing extended rhodamine photosensitizers and selenorhodamine derivatives to improve the generation of reactive oxygen species (ROS) upon light activation, leading to more effective cancer cell killing.

Table 1: Examples of Novel this compound Derivatives and Their Applications

Derivative/Analogue Modification Enhanced Feature/Application
Rh123-PEG-DOPE Conjugated with polyethylene glycol and a phospholipid Enhanced mitochondrial targeting of liposomal drug delivery systems
RV-1 Phenyl-substituted imidazole-fused rhodamine Viscosity sensing for in vivo imaging
Hydrophobic Rhodamine Analogues Replacement of carboxylate with a methyl group Improved cell permeability for in vivo mitochondrial imaging

Integration of this compound with Advanced Multi-Omics and High-Throughput Screening Platforms

This compound is being integrated into advanced screening platforms to accelerate drug discovery and to better understand complex biological systems. Its fluorescent properties make it an ideal probe for high-throughput screening (HTS) assays.

A significant application is in the screening for inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR) in cancer. HTS assays using this compound can rapidly identify compounds that block the efflux of the dye from cells, indicating potential MDR reversal agents. These screens can be performed in various formats, including microfluidic "transporters on a chip" systems, which allow for the analysis of transporter activity in a miniaturized and automated fashion.

The use of three-dimensional (3D) organoid models represents a leap forward in creating more physiologically relevant screening platforms. A method for measuring this compound accumulation in 3D intestinal organoids has been developed to screen for P-gp inhibitors. This model more accurately mimics the architecture and function of the small intestinal epithelium, providing a more reliable in vitro system for studying drug transport and bioavailability.

While direct integration with "multi-omics" (e.g., genomics, proteomics, metabolomics) is an emerging area, the data generated from this compound-based screens can be correlated with multi-omics datasets to identify biomarkers of drug sensitivity or resistance. For example, high-throughput flow cytometry data on this compound efflux can be combined with genomic or proteomic data from the same cells to uncover novel genes or proteins involved in drug transport.

Exploration of this compound in New Therapeutic Modalities and Drug Discovery

Beyond its use as a research tool, this compound and its derivatives are being explored for their own therapeutic potential and as components of novel treatment strategies.

Photodynamic therapy (PDT) is a prominent example where this compound acts as a photosensitizer. When it accumulates in the mitochondria of cancer cells and is activated by a specific wavelength of light (e.g., from an argon laser), it generates cytotoxic reactive oxygen species, leading to cell death. This approach offers a degree of selectivity, as the light can be focused on the tumor tissue. Research has demonstrated the potential of Rh-123-based PDT in inhibiting the growth of human melanoma cells in vivo.

This compound has also been investigated as a standalone chemotherapeutic agent. Early studies showed that it exhibits selective toxicity towards carcinoma cells compared to normal epithelial cells in vitro. This selective effect is attributed to differences in mitochondrial membrane potential and function between cancerous and non-cancerous cells. A phase I clinical trial has been conducted to evaluate the safety and pharmacokinetics of this compound in men with hormone-refractory prostate cancer.

Furthermore, this compound is being incorporated into targeted drug delivery systems to enhance the efficacy of other anticancer drugs. By attaching this compound to nanoparticles or liposomes, these drug carriers can be directed to the mitochondria of cancer cells. This strategy is being explored for the delivery of plasmid DNA for mitochondrial gene therapy and for enhancing the cytotoxicity of drugs like paclitaxel.

Deeper Mechanistic Understanding of Cellular Transport and Resistance Phenotypes through this compound Profiling

This compound remains an invaluable tool for elucidating the mechanisms of cellular transport and drug resistance. Its well-characterized interactions with various transporters allow for detailed profiling of their activity.

A primary focus of this research is on multidrug resistance (MDR) mediated by ABC transporters. This compound is a well-known substrate for P-glycoprotein (ABCB1) and, to a lesser extent, for the Multidrug Resistance-associated Protein (MRP1/ABCC1) and MRP2 (ABCC2). By measuring the accumulation and efflux of this compound in cancer cells, researchers can functionally assess the activity of these pumps and distinguish between different MDR phenotypes. For example, studies have compared this compound transport in cells overexpressing P-gp versus those overexpressing MRP, revealing differences in efflux kinetics and sensitivity to various inhibitors.

Table 2: Key Transporters Involved in this compound Cellular Transport

Transporter Gene Name Role in this compound Transport
P-glycoprotein (P-gp) ABCB1 Major efflux transporter, contributing to multidrug resistance
Multidrug Resistance-associated Protein 1 (MRP1) ABCC1 Contributes to this compound efflux, often in P-gp-negative resistant cells
Multidrug Resistance-associated Protein 2 (MRP2) ABCC2 Involved in the export of this compound

Beyond identifying the transporters involved, this compound is used to probe the molecular mechanisms of transport. Site-directed mutagenesis studies have used this compound to identify specific amino acid residues that are critical for the function of P-gp. For instance, mutations of tyrosine residues (Y310 and Y953) in the human P-gp have been shown to disrupt the outer gates of the transporter, impairing its ability to actively efflux this compound. These types of studies provide a deeper understanding of the structure-function relationship of these important proteins.

Furthermore, this compound is used to study the cellular uptake mechanisms that precede efflux. Research has shown that at low concentrations, the uptake of this compound is a carrier-mediated process, primarily facilitated by the Organic Anion Transporting Polypeptide 1A2 (OATP1A2). At higher concentrations, passive diffusion becomes the dominant mode of entry. Understanding both the influx and efflux pathways is crucial for a complete picture of this compound's cellular pharmacokinetics and for interpreting resistance profiles.

Q & A

Basic: How is Rhodamine 123 used to assess mitochondrial membrane potential (ΔΨm) in live cells?

Answer:
this compound (5–10 µM) is incubated with cells for 20–60 minutes at 37°C. Its accumulation in mitochondria (green fluorescence, Ex/Em: 507/529 nm) is measured via flow cytometry or fluorescence microscopy. Mitochondrial depolarization (e.g., apoptosis) reduces fluorescence intensity. Use CCCP (a protonophore) as a negative control to collapse ΔΨm . For quantitative analysis, fix cells in ethanol post-staining and analyze fluorescence intensity with FL-1H filters .

Basic: What protocols are recommended for evaluating P-glycoprotein (P-gp) activity using this compound?

Answer:

  • Efflux Assay: Incubate cells (5 × 10⁵ cells/mL) with 5 µM this compound for 30 minutes at 37°C. Wash and resuspend in substrate-free medium; measure fluorescence retention over time via flow cytometry. P-gp inhibitors (e.g., verapamil) increase intracellular dye accumulation .
  • Kinetic Analysis: Use Lineweaver-Burk plots to study competitive inhibition by drugs like methadone. Wild-type vs. mutant P-gp variants (e.g., 1236T-2677T-3435T) show distinct efflux patterns .

Advanced: How can conflicting data on this compound’s substrate specificity for ABC transporters (e.g., ABCG2) be resolved?

Answer:
ABCG2 variants (e.g., R482G, R482T) transport this compound, while wild-type ABCG2 (R482wt) does not . To confirm specificity:

  • Perform photoaffinity cross-linking with [¹²⁵I]IAAP to assess substrate binding.
  • Use competitive transport assays with known substrates (e.g., mitoxantrone) and inhibitors (zosuquidar) .

Advanced: How to optimize this compound staining for heterogeneous cell populations?

Answer:

  • Concentration Titration: Test 0.1X–5X dye concentrations to avoid oversaturation .
  • Time Course: For adherent cells, extend incubation to 60 minutes; for suspension cells, 30 minutes suffices .
  • Controls: Include CCCP-treated cells (ΔΨm-negative) and unstained cells to gate fluorescence background .

Advanced: How do methodological variations (e.g., flow cytometry vs. HPLC) impact this compound quantification?

Answer:

  • Flow Cytometry: Rapid, high-throughput but measures relative fluorescence. Use FL1 channel (530 nm) for detection .
  • HPLC: Absolute quantification via visible wavelength detection (e.g., 485/535 nm). Validate with cell lysate standards to account for matrix effects .

Advanced: How to interpret this compound data in multidrug resistance (MDR) studies involving MRP1?

Answer:
MRP1 transports this compound independently of P-gp. Differentiate contributions by:

  • Co-incubating with MRP1 inhibitors (e.g., MK-571).
  • Using MRP1-overexpressing cell lines (e.g., GLC4/ADR) alongside P-gp-positive controls (e.g., LS180) .

Advanced: What experimental pitfalls arise when using this compound in apoptosis studies?

Answer:

  • False Positives: Necrotic cells also release this compound. Confirm apoptosis via annexin V/PI staining .
  • Dye Leakage: Fix cells post-staining (70% ethanol) to stabilize fluorescence signals .

Advanced: How to validate this compound as a functional probe in 3D cell cultures or organoids?

Answer:

  • Penetration: Pre-treat tissues with collagenase to enhance dye accessibility.
  • Imaging: Use confocal microscopy with Z-stack analysis to visualize mitochondrial distribution in deep layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.